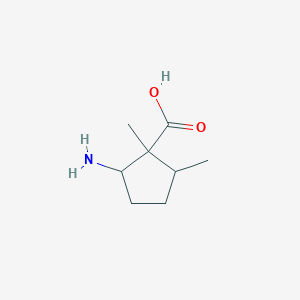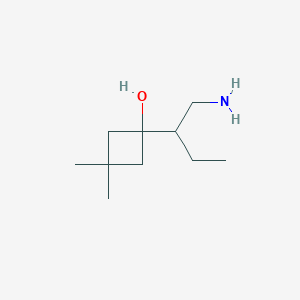![molecular formula C10H16N4O2 B13206980 Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B13206980.png)
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with azide compounds under “click” chemistry conditions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and high yield . The reaction is usually carried out in an aqueous medium, and the conditions include the use of copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
For large-scale production, the process can be optimized by using solvents like acetonitrile instead of more hazardous solvents like 1,4-dioxane. Additionally, the use of inexpensive catalysts such as copper(I) oxide can reduce costs . The product can be isolated by crystallization and purified through filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase by binding to their active sites . The triazole ring in the compound plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar applications in medicinal chemistry.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A compound used in click chemistry and bioconjugation.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: Compounds with antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate is unique due to its specific structure, which combines a piperidine ring with a triazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
methyl 1-(2H-triazol-4-ylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-16-10(15)8-3-2-4-14(6-8)7-9-5-11-13-12-9/h5,8H,2-4,6-7H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
VLMYLJLZMUMVEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCN(C1)CC2=NNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)


![4-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13206962.png)

![2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)


